N-(4-tert-Butylphenyl)hydrazinecarbothioamide
CAS No.: 109509-79-7
Cat. No.: VC20740226
Molecular Formula: C11H17N3S
Molecular Weight: 223.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109509-79-7 |
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Molecular Formula | C11H17N3S |
Molecular Weight | 223.34 g/mol |
IUPAC Name | 1-amino-3-(4-tert-butylphenyl)thiourea |
Standard InChI | InChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-10(15)14-12/h4-7H,12H2,1-3H3,(H2,13,14,15) |
Standard InChI Key | RLKQMJZDEMLBLJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=S)NN |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=S)NN |
Chemical Structure and Identification
Molecular Structure and Nomenclature
N-(4-tert-Butylphenyl)hydrazinecarbothioamide consists of a thiosemicarbazide moiety linked to a 4-tert-butylphenyl group. The presence of the tert-butyl substituent on the phenyl ring significantly influences the compound's physical properties and reactivity. The compound is alternatively named as 4-(4-tert-butylphenyl)-thiosemicarbazide or hydrazinecarbothioamide, N-[4-(1,1-dimethylethyl)phenyl]-, reflecting its structural composition .
Identification Parameters
The compound is uniquely identified through several standard parameters essential for chemical research and cataloging:
Parameter | Value |
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CAS Registry Number | 109509-79-7 |
Molecular Formula | C₁₁H₁₇N₃S |
Molecular Weight | 223.34 g/mol |
Chemical Classification | Thiosemicarbazide derivatives |
Physical and Chemical Properties
Physical Properties
The physical properties of N-(4-tert-Butylphenyl)hydrazinecarbothioamide are fundamental to understanding its behavior in various experimental conditions. While specific data for this exact compound is limited in the provided search results, we can draw comparisons with structurally related thiosemicarbazides. For instance, N-(tert-butyl)hydrazinecarbothioamide, a related compound, exhibits the following properties:
Property | Value |
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Physical State | Solid |
Melting Point | 139-140°C (for related compound) |
Boiling Point | 211°C at 760 mmHg (for related compound) |
Density | 1.071 g/cm³ (for related compound) |
Water Solubility | Likely insoluble in water |
Flash Point | Approximately 81.4°C (for related compound) |
The presence of the 4-tert-butylphenyl group in our target compound would likely result in higher lipophilicity and different melting/boiling points compared to the simpler derivatives .
Spectroscopic Characteristics
Spectroscopic analysis provides crucial information about the structural features and purity of N-(4-tert-Butylphenyl)hydrazinecarbothioamide. Based on the spectroscopic data of structurally similar thiosemicarbazides, we can anticipate the following characteristic spectral features:
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for N-H stretching vibrations (approximately 3300-3150 cm⁻¹), C=N stretching (around 1600-1580 cm⁻¹), and C=S stretching (approximately 1200-1190 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would likely show signals for the aromatic protons, tert-butyl group protons, and NH protons with distinctive chemical shifts. The ¹³C NMR would exhibit signals for the thione carbon (C=S), aromatic carbons, and tert-butyl carbon atoms .
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Mass Spectrometry: The molecular ion peak would be expected at m/z 223, corresponding to the molecular weight, with fragmentation patterns characteristic of the thiosemicarbazide structure and tert-butyl group .
Synthesis Methodologies
General Synthetic Routes
The synthesis of N-(4-tert-Butylphenyl)hydrazinecarbothioamide typically follows established protocols for thiosemicarbazide derivatives. Based on the synthesis of similar compounds, a general synthetic route would likely involve the reaction between hydrazine and an isothiocyanate derivative:
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Preparation of 4-tert-butylphenyl isothiocyanate from the corresponding amine using thiophosgene or alternative thionating agents.
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Reaction of this isothiocyanate with hydrazine hydrate to form the target thiosemicarbazide .
Laboratory-Scale Synthesis
For laboratory-scale preparation, the synthesis generally proceeds under mild conditions in alcoholic solvents:
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The 4-tert-butylphenyl isothiocyanate is dissolved in an appropriate solvent (typically ethanol).
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Hydrazine hydrate is added dropwise at controlled temperatures (usually 0-5°C).
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The reaction mixture is stirred for several hours at room temperature.
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The product is isolated through filtration, followed by recrystallization from suitable solvents to obtain pure N-(4-tert-Butylphenyl)hydrazinecarbothioamide .
Chemical Reactivity
Nucleophilic Centers
N-(4-tert-Butylphenyl)hydrazinecarbothioamide contains multiple nucleophilic centers that determine its reactivity patterns:
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The sulfur atom of the thioamide group (C=S) serves as a soft nucleophile.
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The nitrogen atoms provide additional nucleophilic sites with varying reactivity.
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The hydrazine moiety contains both primary and secondary amino groups with distinct reactivity profiles.
These nucleophilic centers enable the compound to participate in various chemical transformations, particularly in coordination chemistry and heterocyclic synthesis .
Reactivity in Heterocyclic Synthesis
One of the most significant applications of N-(4-tert-Butylphenyl)hydrazinecarbothioamide is in the synthesis of heterocyclic compounds. The thiosemicarbazide functionality can undergo cyclization reactions to form various nitrogen and sulfur-containing heterocycles:
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Formation of 1,2,4-triazole derivatives through reaction with carboxylic acids or their derivatives.
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Synthesis of 1,3,4-thiadiazoles via oxidative cyclization under acidic conditions.
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Preparation of 1,3,4-oxadiazoles through appropriate oxidative conditions .
Coordination Chemistry
The presence of multiple donor atoms (N and S) makes N-(4-tert-Butylphenyl)hydrazinecarbothioamide an interesting ligand for coordination chemistry. It can form complexes with various transition metals, exhibiting different coordination modes:
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Monodentate coordination through the sulfur atom.
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Bidentate coordination involving both sulfur and nitrogen atoms.
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Formation of deprotonated ligand species that exhibit enhanced coordination abilities.
These coordination complexes often display interesting structural, spectroscopic, and biological properties that have attracted significant research interest .
Analytical Methods and Characterization
Chromatographic Analysis
For the isolation, purification, and analysis of N-(4-tert-Butylphenyl)hydrazinecarbothioamide, various chromatographic techniques can be employed:
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and initial purity assessment.
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Column Chromatography: Employed for purification using appropriate solvent systems.
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High-Performance Liquid Chromatography (HPLC): Provides precise quantitative analysis and higher resolution separation.
Structural Confirmation Techniques
Definitive structural confirmation of N-(4-tert-Butylphenyl)hydrazinecarbothioamide relies on complementary analytical techniques:
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X-ray Crystallography: Provides unambiguous three-dimensional structural information when single crystals are available.
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Advanced NMR Techniques: Two-dimensional NMR methods such as COSY, HSQC, and HMBC provide detailed structural insights through correlation of different nuclei.
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High-Resolution Mass Spectrometry: Confirms molecular formula through exact mass determination .
Applications in Research
Medicinal Chemistry Applications
Thiosemicarbazide derivatives, including N-(4-tert-Butylphenyl)hydrazinecarbothioamide, have attracted considerable attention in medicinal chemistry due to their diverse biological activities:
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Antimicrobial Properties: Many thiosemicarbazides exhibit activity against bacteria and fungi.
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Anticancer Potential: Several derivatives have shown promising anticancer activity through various mechanisms.
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Antioxidant Effects: The ability to scavenge free radicals makes these compounds interesting as potential antioxidants.
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Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory properties .
Materials Science Applications
Beyond biological applications, N-(4-tert-Butylphenyl)hydrazinecarbothioamide and related compounds have potential uses in materials science:
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Corrosion Inhibition: The sulfur and nitrogen atoms can interact with metal surfaces, providing corrosion protection.
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Analytical Reagents: Potential application as chelating agents for metal ion detection and separation.
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Precursors for Functional Materials: The reactive functional groups allow transformation into polymers and other advanced materials .
Comparative Analysis with Related Compounds
Structural Variations
The properties of N-(4-tert-Butylphenyl)hydrazinecarbothioamide can be better understood through comparison with structurally related compounds:
Compound | Key Structural Feature | Molecular Weight | Notable Difference |
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N-(4-tert-Butylphenyl)hydrazinecarbothioamide | 4-tert-butylphenyl group | 223.34 g/mol | Base compound |
N-(tert-Butyl)hydrazinecarbothioamide | tert-butyl group (no phenyl) | 147.24 g/mol | Lacks aromatic ring |
N-Phenylhydrazinecarbothioamide | Phenyl group (no tert-butyl) | 167.23 g/mol | Lacks tert-butyl substituent |
(E)-2-benzylidene-N-phenylhydrazine-1-carbothioamide | Benzylidene modification | 255.34 g/mol | Contains C=N bond |
These structural variations significantly influence physical properties, reactivity patterns, and biological activities .
Reactivity Patterns
The presence of the 4-tert-butylphenyl group in N-(4-tert-Butylphenyl)hydrazinecarbothioamide influences its reactivity compared to other thiosemicarbazides:
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The tert-butyl group provides steric hindrance, potentially affecting reaction rates and selectivity.
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The electron-donating nature of the tert-butyl group affects the electron density distribution in the molecule.
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The increased lipophilicity impacts solubility behavior and membrane permeability in biological systems .
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